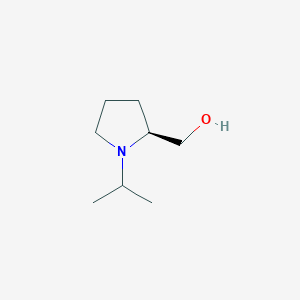
(2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol: is a chiral alcohol with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reduction of Pyrrolidinone Derivatives: : One common method involves the reduction of (S)-1-isopropylpyrrolidin-2-one using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically occurs in anhydrous conditions and at low temperatures to ensure high yield and purity.
-
Asymmetric Synthesis: : Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries. This method ensures the production of the desired enantiomer with high enantiomeric excess.
Industrial Production Methods
In industrial settings, the production of (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol often involves large-scale reduction processes using optimized conditions to maximize yield and minimize costs. Continuous flow reactors and advanced purification techniques are employed to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).
-
Reduction: : The compound can be further reduced to form more saturated derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
-
Substitution: : Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Ethers, esters
Scientific Research Applications
Chemistry
In organic synthesis, (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol is used as a chiral building block for the synthesis of complex molecules. Its chirality is crucial for the production of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activity. It can serve as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives are investigated for their therapeutic effects and as potential drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
®-1-isopropylpyrrolidin-2-yl)methanol: The enantiomer of the compound, which may exhibit different biological activity and properties.
1-isopropylpyrrolidin-2-yl)methanol: The racemic mixture, which contains both enantiomers in equal proportions.
Pyrrolidin-2-yl)methanol: A similar compound without the isopropyl group, which may have different reactivity and applications.
Uniqueness
(2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chirality is particularly important in applications requiring enantiomerically pure compounds, such as in pharmaceuticals and asymmetric synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(2S)-1-propan-2-ylpyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-5-3-4-8(9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCUYISZYNEDKN-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(furan-2-yl)methanone](/img/structure/B7936853.png)
![isobutyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B7936860.png)
![2-(4-Fluorophenylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B7936864.png)
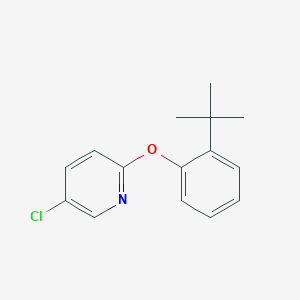
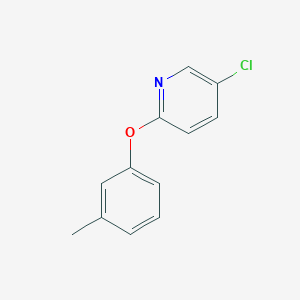
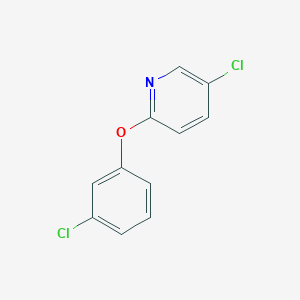
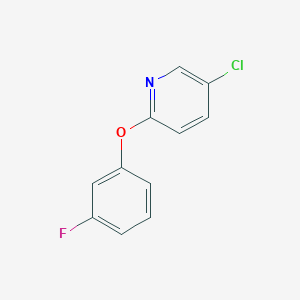

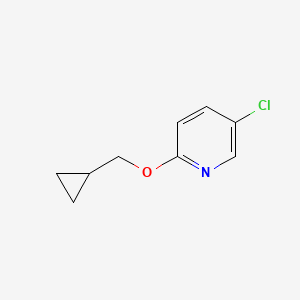
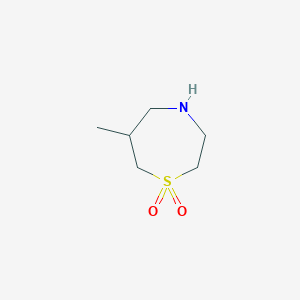
![4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B7936904.png)
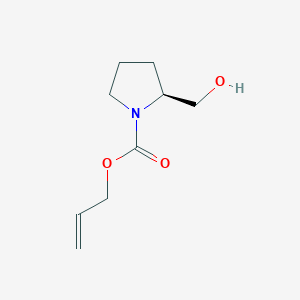

![methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate](/img/structure/B7936917.png)
